molecular formula C6H4K2O6S2 B14892341 Dipotassium p-benzenedisulfonate

Dipotassium p-benzenedisulfonate

Cat. No.: B14892341
M. Wt: 314.4 g/mol
InChI Key: OUDPZXBEIAQXME-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium p-benzenedisulfonate can be synthesized through the sulfonation of benzene using chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-benzenedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds .

Scientific Research Applications

Dipotassium p-benzenedisulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipotassium p-benzenedisulfonate involves its ability to interact with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In flame retardant applications, it promotes the formation of a stable carbon layer, protecting the underlying material from combustion .

Comparison with Similar Compounds

Similar Compounds

  • Potassium benzene-1,2-disulfonate
  • Sodium benzene-1,3-disulfonate
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt

Uniqueness

Dipotassium p-benzenedisulfonate is unique due to its specific sulfonate group positioning on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers superior flame retardant properties and is more effective in certain biochemical applications .

Properties

Molecular Formula

C6H4K2O6S2

Molecular Weight

314.4 g/mol

IUPAC Name

dipotassium;benzene-1,4-disulfonate

InChI

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

OUDPZXBEIAQXME-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.